GS-441524

Description

GS-441524 is a small molecule antiviral drug, which has been developed as a potential treatment for COVID-19. The drug was initially developed as a treatment for hepatitis C virus (HCV) but has since been shown to have potent antiviral activity against several other viruses, including the SARS-CoV-2 virus that causes COVID-19. This compound is a novel molecule that acts as a mimic of the host's natural substrate for RNA-dependent RNA polymerase (RdRp), an enzyme that is essential for the replication of the virus. By inhibiting RdRp, this compound blocks the replication of the virus and thus prevents it from spreading. The drug has been the subject of extensive pre-clinical and clinical studies, and its antiviral efficacy has been demonstrated in various animal models of viral infection. Despite the promising results, further research is needed to fully evaluate the safety and efficacy of this compound as a treatment for COVID-19 in humans.

Properties

IUPAC Name |

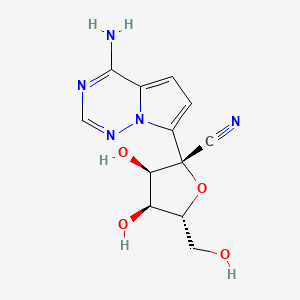

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDWIEOJOWJCLU-LTGWCKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028047 | |

| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191237-69-0 | |

| Record name | GS-441524 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-441524 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS-441524 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GS-441524: A Deep Dive into the Molecular Mechanism of Action Against RNA Viruses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, the parent nucleoside of the prodrug Remdesivir, has emerged as a potent broad-spectrum antiviral agent against a range of RNA viruses, most notably coronaviruses.[1][2] Its efficacy, particularly in the treatment of Feline Infectious Peritonitis (FIP), has spurred significant interest in its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its cellular activation, interaction with the viral replication machinery, and the basis of its antiviral effect. This document synthesizes current knowledge, presenting quantitative data, experimental methodologies, and visual pathways to offer a thorough resource for the scientific community.

Introduction

This compound is a 1'-cyano-substituted adenosine C-nucleoside ribose analogue.[5][6] It functions as a molecular precursor to a pharmacologically active nucleoside triphosphate, which acts as an alternative substrate and subsequent RNA-chain terminator for viral RNA-dependent RNA polymerase (RdRp).[7][8] Initially developed by Gilead Sciences, this compound is the primary plasma metabolite of Remdesivir.[1] While Remdesivir has seen widespread use, this compound itself is noted for certain advantages, including a simpler synthesis process and potential for oral administration.[6] This guide will focus specifically on the intrinsic mechanism of this compound following its entry into the host cell.

Core Mechanism of Action

The antiviral activity of this compound is a multi-step intracellular process that culminates in the disruption of viral RNA synthesis. The mechanism can be dissected into two primary phases: metabolic activation and viral polymerase inhibition.

Cellular Uptake and Metabolic Activation

Upon entering a host cell, this compound, a nucleoside analogue, must be converted into its active triphosphate form to exert its antiviral effect.[9][10] This bioactivation is a crucial phosphorylation cascade mediated entirely by host cell kinases.[5][11]

The process unfolds in three sequential phosphorylation steps:

-

Monophosphorylation: Host nucleoside kinases, likely adenosine kinase (ADK), catalyze the first phosphorylation, converting this compound into this compound monophosphate (NMP).[1][6]

-

Diphosphorylation: The newly formed NMP is then further phosphorylated to a diphosphate (NDP) form.

-

Triphosphorylation: Finally, other host kinases, such as nucleoside-diphosphate kinase (NDK), add the third phosphate group, yielding the active antiviral agent: this compound triphosphate (NTP), also known as GS-443902.[1][6]

This active triphosphate analogue is a structural mimic of the natural adenosine triphosphate (ATP) nucleotide.[3][12]

Inhibition of Viral RdRp and Delayed Chain Termination

The central target of the active this compound-TP is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome.[12][13] The mechanism of inhibition is characterized by competitive binding and a phenomenon known as "delayed chain termination."

-

Competition with Natural Nucleotides: The viral RdRp, during the synthesis of a new viral RNA strand, mistakes the active this compound-TP for a natural purine nucleotide (adenosine triphosphate).[3][5] this compound-TP then competes with endogenous NTPs for incorporation into the nascent viral RNA transcript.[1][6]

-

Incorporation into Viral RNA: The RdRp incorporates the this compound monophosphate into the growing RNA chain.[9][12]

-

Delayed Chain Termination: Unlike classic chain terminators that immediately halt synthesis, the incorporation of this compound does not cause an immediate stop. The RdRp can continue to add a few more nucleotides to the chain. However, the presence of the 1'-cyano group on the ribose sugar of the incorporated analogue introduces a steric hindrance within the enzyme's active site. This structural disruption eventually forces the polymerase to stall and terminate RNA synthesis prematurely.[1][14] This delayed termination effectively creates a defective, truncated viral RNA, preventing the production of functional viral genomes and proteins.[3][12]

Quantitative Antiviral Activity

The potency of this compound has been quantified against several RNA viruses, primarily through in vitro cell culture assays. The most common metric is the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's safety profile, with a higher CC50 value indicating lower toxicity to host cells. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | >100 | >128 | [2] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | ~1.0 | >100 | >100 | [4] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | 260.0 | 165.5 | [15] |

| MERS-CoV | HAE | 0.9 | >100 | >111 | [3] |

| SARS-CoV | HAE | 0.18 ± 0.14 | - | - | [16] |

| SARS-CoV-2 | Vero E6 | 1.86 | >Concentrations Used | - | [17] |

CRFK: Crandell Rees Feline Kidney cells; HAE: Human Airway Epithelial cells.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Below are detailed protocols for two fundamental assays.

Antiviral Activity and Cytotoxicity Assay (EC50/CC50 Determination)

This protocol outlines the general steps to determine the potency and cytotoxicity of this compound in a cell culture model.

Objective: To determine the EC50 and CC50 values of this compound against a target RNA virus.

Materials:

-

Host cell line susceptible to the virus (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2).

-

Complete cell culture medium.

-

Target RNA virus stock of known titer.

-

This compound compound.

-

96-well cell culture plates.

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

-

Method for quantifying viral replication (e.g., qRT-PCR for viral RNA, plaque assay, CPE observation).

Methodology:

-

Cell Plating: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium to create a range of concentrations to be tested.

-

Treatment and Infection (for EC50):

-

Remove the growth medium from the cells.

-

Add the diluted this compound compound to the appropriate wells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

-

Treatment (for CC50):

-

On a separate plate, add the same serial dilutions of this compound to uninfected cells to assess cytotoxicity.

-

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).

-

Quantification (EC50):

-

Assess the level of viral replication in each well. This can be done by observing the cytopathic effect (CPE), quantifying viral RNA via qRT-PCR, or performing a plaque reduction assay.

-

Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.

-

-

Quantification (CC50):

-

Perform a cell viability assay (e.g., MTT assay) on the uninfected plate.

-

Plot the percentage of cell viability against the drug concentration and calculate the CC50 value.

-

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the effect of the active triphosphate form of this compound on the activity of purified viral RdRp.

Objective: To demonstrate that this compound-TP inhibits viral RdRp-mediated RNA synthesis.

Materials:

-

Purified, recombinant viral RdRp enzyme complex.[18]

-

Synthetic RNA template (e.g., a homopolymeric template like poly(rC)).[19]

-

A mix of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

This compound triphosphate (this compound-TP).

-

Labeled nucleotide (e.g., α-³²P-UTP or a fluorescently tagged nucleotide) for detection.[20]

-

Reaction buffer containing necessary salts (e.g., MgCl₂) and buffering agents.[18]

-

Quench buffer (e.g., containing EDTA) to stop the reaction.

-

Method for product analysis (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography, or filter-binding assays).[19][20]

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, RNA template, and purified RdRp enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound-TP to the experimental tubes. A "no inhibitor" control is essential.

-

Reaction Initiation: Initiate the polymerization reaction by adding the mix of natural NTPs and the labeled nucleotide. Transfer the tubes to the optimal reaction temperature (e.g., 25-37°C).

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60-120 minutes).[20]

-

Reaction Termination: Stop the reaction by adding quench buffer.

-

Product Analysis:

-

Gel Electrophoresis: Separate the newly synthesized, labeled RNA products from the unincorporated labeled nucleotides using denaturing PAGE. Visualize the products using autoradiography or fluorescence imaging. Inhibition will be observed as a decrease in the amount or length of the synthesized RNA product.

-

Filter-Binding Assay: Spot the reaction mixture onto a charged membrane (e.g., DE-81) that binds the RNA product but not the free nucleotides. After washing, quantify the radioactivity on the filter using a scintillation counter. A decrease in counts indicates inhibition.[19]

-

-

Data Analysis: Quantify the signal from the product in each reaction and plot it against the concentration of this compound-TP to determine the inhibitory concentration (e.g., IC50).

Conclusion

The mechanism of action of this compound against RNA viruses is a well-defined process of molecular mimicry and targeted disruption of viral replication. Its journey from a passive nucleoside analogue to an active triphosphate inhibitor within the host cell showcases an elegant and effective antiviral strategy. By competing with natural nucleotides and inducing a delayed termination of RNA synthesis, this compound effectively halts the viral life cycle.[1][12] The quantitative data underscore its high potency and favorable safety profile in vitro. The detailed experimental protocols provided herein serve as a foundation for further research and development of this compound and other nucleoside analogues as critical tools in the fight against viral diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Current knowledge about the antivirals remdesivir (GS-5734) and this compound as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. About GS441524 [vibevsfip.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is GS 441524 and how does it treat FIP in cats? - BLOOM [fipdrug.com]

- 13. Efficacy of this compound for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vet.ucalgary.ca [vet.ucalgary.ca]

- 15. researchgate.net [researchgate.net]

- 16. Advantages of the Parent Nucleoside this compound over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 19. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of GS-441524

For Researchers, Scientists, and Drug Development Professionals

GS-441524 is a small molecule nucleoside analog that has garnered significant attention for its potent antiviral activity, particularly against coronaviruses. It is the parent nucleoside and primary plasma metabolite of the prodrug remdesivir.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, pharmacokinetics, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a 1'-cyano-substituted adenosine analogue.[1][2] It is supplied as a solid and is stable for at least four years when stored at -20°C.[1] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | [1] |

| CAS Number | 1191237-69-0 | [1] |

| Molecular Formula | C₁₂H₁₃N₅O₄ | [1] |

| Molar Mass | 291.267 g·mol⁻¹ | [1] |

| Purity | ≥98% | [1] |

| Physical State | Solid | [1] |

| UV/Vis. λmax | 247 nm | [1] |

| Solubility in DMSO | ~10 mg/mL | [1] |

| Solubility in Dimethylformamide | ~10 mg/mL | [1] |

| Aqueous Solubility (pH 7.2) | ~0.16 mg/mL (in a 1:5 solution of DMSO:PBS) | [1] |

| Aqueous Solubility (pH < 1) | High | [5] |

| Aqueous Solubility (pH 5-7.4) | Low | [5] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action

This compound exerts its antiviral effect by acting as a chain terminator of viral RNA synthesis. As a nucleoside analog, it requires intracellular activation to its triphosphate form.[6][7]

-

Cellular Uptake: this compound enters the host cell, likely through nucleoside transporters.[3]

-

Intracellular Phosphorylation: Once inside the cell, this compound undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to form its active triphosphate metabolite, this compound-triphosphate (GS-443902).[2][6][7] The initial phosphorylation to the monophosphate is thought to be the rate-limiting step and is likely carried out by adenosine kinase.[2][3]

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The active this compound-triphosphate mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[2][6]

-

Chain Termination: The incorporation of this compound-triphosphate into the growing viral RNA strand leads to delayed chain termination, thereby halting viral replication.[2]

There is also an emerging hypothesis that this compound may have a dual antiviral function by also binding to the viral macrodomain, which is involved in counteracting the host's antiviral defense system.[8]

Caption: Intracellular activation of this compound and inhibition of viral RNA synthesis.

Pharmacokinetics

This compound is the primary circulating metabolite of remdesivir.[2] It exhibits a longer half-life than its prodrug. The pharmacokinetic parameters of this compound have been studied in several species.

| Species | Administration Route | Dose | Cmax | Tmax | AUC₀₋₂₄ | Half-life (t₁/₂) | Reference |

| Cat | Oral | 25 mg/kg | 10,290 ng/mL (35 µM) | - | - | ~5.14 hours | [4] |

| Cat | IV (as Remdesivir) | 15 mg/kg | 2632 ng/mL | 1 hour | - | 5.14 hours | [5] |

| Dog | - | 1000 mg/kg | ~100 µM | - | - | - | [2] |

| Human | - | - | - | - | - | ~24 hours | [2] |

Antiviral Activity

This compound has demonstrated potent antiviral activity against a range of coronaviruses, including Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2. It exhibits a high selectivity index, indicating a favorable safety profile in vitro.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| FIPV | CRFK | 0.78 | >100 | >128 | [6][9] |

| SARS-CoV-2 | Vero E6 | 1.86 | - | - | [10] |

Synthesis and Formulation

While a detailed, publicly available protocol for the de novo synthesis of this compound is not readily found in the literature, its chemical structure suggests a multi-step synthesis involving the coupling of a modified pyrrolotriazine base with a protected ribose derivative. A more commonly described process is the synthesis of remdesivir from this compound, which involves protection of the hydroxyl groups, phosphoramidation, and subsequent deprotection.

Caption: Workflow for the synthesis of Remdesivir from this compound.[11][12]

Formulation for Injection: For in vivo studies, this compound powder has been formulated into an injectable solution. A common formulation involves dissolving this compound to a concentration of 10 or 15 mg/mL in a vehicle consisting of 5% ethanol, 30% propylene glycol, 45% PEG 400, and 20% water, with the pH adjusted to 1.5 with HCl.[13] The mixture is sonicated until clear.[13]

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in plasma samples.

Methodology:

-

Sample Preparation: A 25 µL aliquot of plasma is treated with 200 µL of 100% acetonitrile containing an internal standard (e.g., 20 nM 5-(2-aminopropyl)indole) to precipitate proteins.[4]

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant is transferred to a new tube and dried under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a solution of 0.2% formic acid in 1% acetonitrile.[6]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected onto a C18 column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).[14] A gradient elution is performed using mobile phases such as 10 mM ammonium formate in 5% methanol (pH 2.5) and 100% methanol.[15][16]

-

Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) modes.[6] The transition of the parent ion to a specific product ion is monitored for quantification.

-

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to host cells (CC₅₀).

Methodology (using CellTox™ Green Cytotoxicity Assay):

-

Cell Seeding: Crandell-Rees Feline Kidney (CRFK) cells are seeded in a 96-well plate at a predetermined density.[6]

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control for maximal cytotoxicity (e.g., a cell lysis agent) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

-

Dye Addition: The CellTox™ Green Dye is added to all wells. This dye is impermeable to live cells but binds to the DNA of dead cells, fluorescing upon binding.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[17]

-

Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell death against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., CRFK for FIPV) is prepared in 6-well or 12-well plates.

-

Virus Dilution and Infection: A known titer of the virus is diluted and used to infect the cell monolayers.

-

Compound Addition: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains living cells, making the plaques visible as clear areas.

-

Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The EC₅₀ is determined by plotting the percentage of plaque reduction against the log of the drug concentration.

Caption: A general workflow for in vitro antiviral drug screening.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cellular Uptake and Intracellular Phosphorylation of this compound: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of this compound, Remdesivir, and Molnupiravir in Cats | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Antiviral Mechanism of this compound and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. Practical and Highly Efficient Synthesis of Remdesivir from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites this compound and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites this compound and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GS-441524 vs. Remdesivir: A Molecular and Mechanistic Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524 and Remdesivir are two closely related nucleoside analogs that have demonstrated potent antiviral activity against a range of RNA viruses, most notably coronaviruses. Remdesivir, a prodrug, is designed to deliver the active antiviral agent, this compound, into the host cell. This guide provides a detailed technical comparison of their molecular structures, mechanisms of action, and antiviral efficacy, supported by quantitative data and experimental methodologies.

Molecular Structure

This compound and Remdesivir share a core chemical structure as adenosine nucleoside analogs.[1] The fundamental difference lies in the modifications made to Remdesivir to enhance its cellular uptake and metabolic activation.[1]

-

This compound is the parent nucleoside.[1][2] Its structure consists of a ribose sugar linked to a pyrrolo[2,1-f][1][3][4]triazin-4-amine base.[3]

-

Remdesivir is a phosphoramidate prodrug of this compound.[1][2] It features additional chemical moieties, including a phosphate group and a cleavable ester linkage, which are absent in this compound.[1] These additions are engineered to improve its pharmacokinetic properties.[1]

| Compound | Molecular Formula | Molecular Weight |

| This compound | C12H13N5O4 | 291.26 g/mol [5] |

| Remdesivir | C27H35N6O8P | 602.58 g/mol [6] |

Mechanism of Action and Metabolic Activation

Both this compound and Remdesivir ultimately act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[7] However, their pathways to becoming the active antiviral agent differ significantly.

Remdesivir, as a prodrug, is designed for efficient entry into host cells. Once inside, it undergoes a series of metabolic conversions to yield the active triphosphate form of this compound.[1] This multi-step process involves the cleavage of the ester and phosphoramidate groups, followed by phosphorylation.

In contrast, this compound, as the parent nucleoside, has a more direct but less efficient path to activation.[8] It must first be taken up by the cell and then undergo three phosphorylation steps to form the active triphosphate.[8]

The following diagram illustrates the metabolic activation pathway of Remdesivir to the active this compound triphosphate.

Caption: Metabolic activation pathway of Remdesivir.

Antiviral Efficacy: A Quantitative Comparison

The antiviral activity of this compound and Remdesivir is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the viral replication or activity in vitro. Lower values indicate higher potency.

The following table summarizes the reported EC50 and IC50 values for this compound and Remdesivir against various coronaviruses.

| Virus | Cell Line | Compound | EC50 (µM) | IC50 (µM) | Reference |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | This compound | 0.78 | - | [4] |

| Feline Infectious Peritonitis Virus (FIPV) | Feline Cells | This compound | 1.0 | - | [9] |

| SARS-CoV-2 | Vero E6 | Remdesivir | 0.77 | - | [4] |

| SARS-CoV-2 | A549-ACE2-TMPRSS2 | Remdesivir | 0.103 (103 nM) | - | [10] |

| SARS-CoV-2 | A549-ACE2-TMPRSS2 | This compound | 0.47 - 3.6 | - | [10] |

| SARS-CoV-2 | Various | This compound | 0.08 - >10 | - | [8] |

| MERS-CoV | - | Remdesivir | - | - | [3] |

| SARS-CoV | - | This compound | - | - | [2] |

Experimental Protocols

Synthesis of Remdesivir from this compound

A practical and highly efficient three-step synthesis of Remdesivir from this compound has been developed.[1][11] This method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a protecting agent.[1][11] The key steps are:

-

Protection: The 2',3'-dihydroxyl groups of this compound are protected using DMF-DMA.[1][11]

-

Phosphoramidation: The protected this compound is then reacted with a phosphoramidate moiety.[1][11]

-

Deprotection: The protecting groups are removed under mild conditions to yield Remdesivir.[1][11]

This approach offers a high overall yield of up to 85% and avoids the generation of significant impurities.[1][11]

In Vitro Antiviral Assay: Plaque Reduction Assay

A common method to determine the antiviral efficacy of compounds like this compound and Remdesivir is the plaque reduction assay.[6][12]

The following diagram outlines a typical workflow for a plaque reduction assay.

Caption: A generalized workflow for a plaque reduction assay.

Detailed Steps:

-

Cell Culture: Vero E6 cells are seeded in 6-well plates and incubated until a confluent monolayer is formed.[6][12]

-

Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., SARS-CoV-2) for 1 hour.[6][12]

-

Drug Treatment: After infection, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound (Remdesivir or this compound) is then added.[6][12]

-

Overlay and Incubation: An agarose overlay is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for a period of time (e.g., 72 hours) to allow for plaque development.[6][12]

-

Plaque Visualization and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells but leaves the viral plaques unstained. The number of plaques is then counted for each drug concentration.[6][12]

-

EC50 Determination: The percentage of plaque reduction is calculated relative to a no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration.[6]

Conclusion

This compound is the active antiviral nucleoside, while Remdesivir is its prodrug form, engineered for enhanced cellular delivery. Both compounds function by inhibiting the viral RNA-dependent RNA polymerase after metabolic activation to the triphosphate form of this compound. While Remdesivir shows greater potency in some in vitro assays due to its efficient cellular uptake, this compound itself demonstrates significant antiviral activity. The choice between these two molecules in a therapeutic context involves a balance of factors including bioavailability, metabolic activation efficiency, and formulation. This guide has provided a foundational technical overview to aid researchers and drug development professionals in their understanding and further investigation of these important antiviral agents.

References

- 1. The Making of this compound: From Powder to Injection - BLOOM [fipdrug.com]

- 2. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 3. Remdesivir synthesis and its impurities [simsonpharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and anti-SARS-CoV-2 activity of deuterated this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 7. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]

- 9. fipcatsuk.com [fipcatsuk.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In vitro antiviral spectrum of GS-441524

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of GS-441524

Executive Summary

This compound, the parent nucleoside of the prodrug Remdesivir (GS-5734), is a small molecule adenosine analog that has demonstrated potent, broad-spectrum antiviral activity in numerous in vitro studies.[1][2] It functions as a viral RNA-chain terminator, effectively inhibiting the replication of a wide range of RNA viruses.[3][4] Initially investigated for its activity against viruses like Ebola and SARS-Coronavirus, it gained significant prominence for its remarkable efficacy against Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.[5][6] This document provides a comprehensive overview of the in vitro antiviral profile of this compound, detailing its mechanism of action, summarizing quantitative efficacy and cytotoxicity data across various viral families, and outlining the standard experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[5][7] Its mechanism is a multi-step process that occurs within the host cell.

-

Cellular Uptake: this compound enters the host cell.

-

Phosphorylation: Inside the cell, host cell kinases phosphorylate this compound three times, converting it into its pharmacologically active nucleoside triphosphate (NTP) form.[7][8]

-

Competitive Inhibition: The active this compound triphosphate mimics the natural adenosine triphosphate (ATP) nucleotide.[1] It competes with ATP for incorporation into the nascent viral RNA strand by the viral RdRp enzyme.[7]

-

Chain Termination: Once incorporated into the growing viral RNA chain, this compound causes premature termination of RNA synthesis, thereby preventing the virus from producing complete copies of its genome and halting replication.[2][9]

A key advantage of this compound is its selective toxicity; it is a poor substrate for mammalian DNA and RNA polymerases, leading to minimal impact on host cell functions and a high therapeutic index.[7]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fipmed.co [fipmed.co]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. sockfip.org [sockfip.org]

The Metabolic Activation of GS-441524: A Technical Guide to its Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, a nucleoside analog and the parent nucleoside of the prodrug remdesivir, has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (this compound-TP). This technical guide provides an in-depth overview of the enzymatic cascade responsible for this critical metabolic activation. It details the sequential phosphorylation steps, the key enzymes involved, and presents available quantitative data on enzyme kinetics and antiviral efficacy. Furthermore, this guide offers detailed experimental protocols for studying the phosphorylation of this compound and methods for quantifying its intracellular metabolites, serving as a valuable resource for researchers in the fields of virology and drug development.

Introduction

This compound is an adenosine analog that functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[1] To exert its antiviral effect, this compound must first be anabolized within the host cell to its active triphosphate metabolite, this compound-TP. This process involves a three-step sequential phosphorylation cascade mediated by host cell kinases. Understanding the efficiency and potential bottlenecks in this metabolic pathway is crucial for optimizing the therapeutic application of this compound and for the design of next-generation nucleoside analog antivirals. The initial phosphorylation to the monophosphate form is considered the rate-limiting step in this activation pathway.[2]

The Phosphorylation Pathway of this compound

The intracellular conversion of this compound to its active triphosphate form is a sequential process catalyzed by three distinct host cell kinases:

-

Step 1: Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (this compound-MP). This initial and rate-limiting step is primarily catalyzed by adenosine kinase (ADK) .[3]

-

Step 2: Diphosphorylation: this compound-MP is subsequently converted to this compound diphosphate (this compound-DP) by UMP-CMP kinase (CMPK) .[4][5]

-

Step 3: Triphosphorylation: The final phosphorylation step, yielding the active this compound triphosphate (this compound-TP), is carried out by nucleoside diphosphate kinase (NDPK) .[6]

The resulting this compound-TP acts as a competitive inhibitor of natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp, leading to premature chain termination and inhibition of viral replication.

Quantitative Data

Antiviral Activity of this compound

The half-maximal effective concentration (EC50) of this compound has been determined in various cell lines against different coronaviruses.

| Virus | Cell Line | EC50 (µM) | Reference |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | [1] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | [7][8] |

| SARS-CoV-2 | Vero E6 | 0.87 (median) | [9][10] |

| SARS-CoV-2 | Vero | 0.47 - 0.70 | |

| SARS-CoV-2 | Calu-3 | 0.62 - 3.62 | |

| SARS-CoV-2 | Caco-2 | 3.62 | |

| MERS-CoV | Human Airway Epithelial Cells | ~0.86 | |

| SARS-CoV | Human Airway Epithelial Cells | ~0.86 |

Table 1: Antiviral Efficacy (EC50) of this compound against Coronaviruses.

Intracellular Concentrations of this compound and its Metabolites

The intracellular accumulation of this compound and its phosphorylated forms is critical for its antiviral activity.

| Cell Line | Compound | Concentration (µM) | Incubation Conditions | Reference |

| CRFK | This compound | ~2-2.5 pmol/million cells | 1 µM this compound for 3 days | [1] |

| CRFK | This compound-TP | ~1 pmol/million cells | 1 µM this compound for 3 days | [1] |

| Feline PBMCs | This compound-TP | 8-20 | 5 mg/kg SC or IV dose | [1] |

Table 2: Intracellular Concentrations of this compound and its Triphosphate Form.

Enzyme Kinetic Parameters

Detailed kinetic parameters for the phosphorylation of this compound and its metabolites by human kinases are not extensively reported in the literature. The following table presents known information and indicates where data is currently lacking.

| Enzyme | Substrate | Km | Vmax | kcat | Reference |

| Adenosine Kinase (ADK) | This compound | Data not available | Data not available | Data not available | |

| UMP-CMP Kinase (CMPK) | This compound-MP | Data not available | Data not available | Data not available | |

| Nucleoside Diphosphate Kinase (NDPK) | This compound-DP | Data not available | Data not available | Data not available |

Table 3: Enzyme Kinetic Parameters for the Phosphorylation of this compound.

Experimental Protocols

In Vitro Kinase Assay for this compound Phosphorylation

This section provides a general framework for in vitro kinase assays to study the phosphorylation of this compound. Specific conditions may require optimization.

4.1.1. Adenosine Kinase (ADK) Assay

-

Objective: To measure the conversion of this compound to this compound-MP.

-

Materials:

-

Recombinant human adenosine kinase (ADK)

-

This compound

-

ATP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Quenching Solution: 0.1 M EDTA

-

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, a specified concentration of ADK, and this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Analyze the formation of this compound-MP by LC-MS/MS.

-

4.1.2. UMP-CMP Kinase (CMPK) Assay

-

Objective: To measure the conversion of this compound-MP to this compound-DP.

-

Materials:

-

Recombinant human UMP-CMP kinase (CMPK)

-

This compound-MP (synthesized or purified)

-

ATP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Quenching Solution: 0.1 M EDTA

-

-

Procedure:

-

Follow the same procedure as the ADK assay, substituting ADK with CMPK and this compound with this compound-MP.

-

4.1.3. Nucleoside Diphosphate Kinase (NDPK) Assay

-

Objective: To measure the conversion of this compound-DP to this compound-TP.

-

Materials:

-

Recombinant human nucleoside diphosphate kinase (NDPK)

-

This compound-DP (synthesized or purified)

-

ATP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Quenching Solution: 0.1 M EDTA

-

-

Procedure:

-

Follow the same procedure as the ADK assay, substituting ADK with NDPK and this compound with this compound-DP.

-

Quantification of Intracellular this compound and its Phosphorylated Metabolites by LC-MS/MS

-

Objective: To measure the intracellular concentrations of this compound, this compound-MP, this compound-DP, and this compound-TP in cell culture.

-

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., A549, Calu-3, or PBMCs) and treat with a known concentration of this compound for a specified time.

-

Cell Lysis and Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with a cold extraction solvent (e.g., 70% methanol).

-

Centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the metabolites.

-

Evaporate the solvent under vacuum.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the metabolites using a suitable HPLC column (e.g., a C18 column).

-

Detect and quantify the parent compound and its phosphorylated metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards for accurate quantification.[11][12][13][14]

-

-

Conclusion

The phosphorylation of this compound to its active triphosphate form is a critical determinant of its antiviral activity. This technical guide has outlined the key enzymatic steps and provided a framework for the experimental investigation of this metabolic pathway. The provided protocols and data serve as a foundational resource for researchers aiming to further elucidate the pharmacology of this compound and to develop novel, more efficient nucleoside analog-based antiviral therapies. Further research is warranted to fully characterize the kinetic parameters of the involved kinases with this compound and its phosphorylated intermediates to better understand and predict its intracellular activation and therapeutic efficacy.

References

- 1. The nucleoside analog this compound strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Uptake and Intracellular Phosphorylation of this compound: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CMP kinase - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside analog this compound: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of plasma remdesivir and its metabolite this compound using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. everycat.org [everycat.org]

The Pharmacokinetics and Bioavailability of GS-441524: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, the parent nucleoside of the prodrug remdesivir, has garnered significant attention for its potent antiviral activity, particularly against coronaviruses, including the feline infectious peritonitis (FIP) virus. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing therapeutic regimens and advancing its potential clinical applications. This technical guide provides an in-depth review of the pharmacokinetics of this compound, compiling quantitative data from key studies, detailing experimental methodologies, and visualizing its metabolic pathway and typical experimental workflows.

Introduction

This compound is a small molecule nucleoside analog that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its mechanism of action involves intracellular phosphorylation to an active triphosphate form, which is then incorporated into nascent viral RNA chains, leading to premature termination of transcription.[1][2] While the prodrug remdesivir was developed to enhance intracellular delivery, this compound itself is the primary active metabolite circulating in the plasma.[2] This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular emphasis on data derived from feline studies, given its prominent use in treating FIP.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been investigated across various species and administration routes. The data presented herein is primarily from studies in domestic cats, a key target species for this antiviral agent.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound following intravenous, subcutaneous, and oral administration in cats.

Table 1: Pharmacokinetic Parameters of this compound in Cats Following Intravenous (IV) Administration of Remdesivir

| Parameter | Value (Mean ± SD) | Reference |

| Dose (Remdesivir) | 15 mg/kg | [3][4] |

| Cmax (ng/mL) | 2632 ± 862 | [3][4] |

| Tmax (hours) | 1.0 ± 0 | [3][4] |

| t½ (hours) | 5.14 ± 0.81 | [3][4] |

| Plasma Protein Binding | ~22.54% | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Cats Following Subcutaneous (SC) Administration

| Parameter | Value (Mean ± SD) | Reference |

| Dose (this compound) | 4 mg/kg | [6] |

| Bioavailability | High (similar to IV) | [7] |

| Sustained Plasma Levels | Effective concentrations maintained for over 24 hours | [6][7] |

Table 3: Pharmacokinetic Parameters of this compound in Cats Following Oral (PO) Administration

| Parameter | Value (Mean ± SD) | Reference |

| Dose (this compound) | 25 mg/kg | [3] |

| Cmax (ng/mL) | 10,290 | [3] |

| Tmax (hours) | 3.0 - 8.0 | [3] |

| Bioavailability | ~40% of IV/SC routes | [7] |

Table 4: Oral Bioavailability of this compound in Various Species

| Species | Oral Bioavailability (%) | Reference |

| Cat | ~40% (estimated) | [7] |

| Dog | up to 92% | [8] |

| Rodents (mice, rats) | 12% - 57% | [8] |

| Cynomolgus Monkey | < 8.0% | [8] |

| Human (estimated) | 13% - 20% | [8] |

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of this compound.

Animal Models and Drug Administration

-

Subjects: Healthy adult domestic cats are commonly used. For studies involving FIP, client-owned cats with a confirmed diagnosis may be enrolled.[5][6]

-

Intravenous (IV) Administration: A single bolus of remdesivir (e.g., 15 mg/kg) is administered intravenously, typically via a cephalic catheter.[4][5]

-

Subcutaneous (SC) Administration: this compound is administered subcutaneously, often at a dosage of 4 mg/kg.[6]

-

Oral (PO) Administration: this compound is administered orally, for example, at a dose of 25 mg/kg in a capsule.[3]

Sample Collection and Processing

-

Blood Sampling: Serial blood samples (approximately 0.5-1 mL) are collected from a peripheral vein at predetermined time points. For IV administration, typical time points include 0.083, 0.5, 1, 3, 6, 8, and 24 hours post-dose.[3] For oral administration, samples are often collected at 0.5, 1, 3, 6, 8, and 24 hours post-dose.[3]

-

Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., lithium heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[2][9]

-

Sample Pre-treatment for Analysis: Prior to analysis, plasma samples undergo protein precipitation. This is commonly achieved by adding methanol or acetonitrile, followed by centrifugation to remove precipitated proteins.[8][10]

Bioanalytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity and specificity.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used (e.g., Kinetex® 2.6 µm Polar C18 or Acquity HSS T3 1.8 µm).[1][10]

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous phase (e.g., 20 mM ammonium acetate or 0.05% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[1][8][10]

-

-

Mass Spectrometric Detection:

-

Quantification: Calibration curves are generated using standards of known this compound concentrations in the same biological matrix. An internal standard is used to correct for variations in sample processing and instrument response.[10]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the intracellular activation of this compound.

Caption: Intracellular activation pathway of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a pharmacokinetic study of this compound.

Caption: Experimental workflow for a this compound pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life following intravenous administration of its prodrug, remdesivir. While subcutaneous administration provides high bioavailability, the oral route results in lower, more variable absorption in cats compared to other species. The detailed experimental protocols and workflows presented in this guide provide a framework for conducting robust pharmacokinetic evaluations of this compound. A thorough understanding of these principles is essential for the continued development and optimization of this compound as a promising antiviral therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. New paper: Pharmacokinetics of IV remdesivir for FIP – Lashnits Lab – UW–Madison [vetmed.wisc.edu]

- 5. everycat.org [everycat.org]

- 6. Efficacy and safety of the nucleoside analog this compound for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 8. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of plasma remdesivir and its metabolite this compound using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]

GS-441524: An In-Depth Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524, a nucleoside analog, has garnered significant attention for its potent antiviral activity, particularly against feline infectious peritonitis (FIP) and as the primary plasma metabolite of the prodrug Remdesivir. Understanding the stability and degradation profile of this compound is paramount for the development of stable pharmaceutical formulations, ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and the analytical methodologies used for its assessment.

Core Stability Profile

This compound is characterized as a pure and highly stable powder in its solid state.[1] Its stability is influenced by several factors, including temperature, pH, humidity, and light.

Table 1: Recommended Storage Conditions and Shelf Life of this compound

| Formulation | Storage Temperature | Shelf Life |

| Powder | 2-8°C (36-46°F) | Up to 2 years[2] |

| Room Temperature (Short-term) | Generally acceptable, but not recommended for long-term storage[3] | |

| -20°C (-4°F) | Up to 24 months[3] | |

| Injectable Solution (unopened) | 2-8°C (36-46°F) | Up to 2 years[2] |

| Injectable Solution (opened) | 2-8°C (36-46°F) | Up to 6 months[2] |

| Tablets | 20-25°C (68-77°F) | Varies by manufacturer, protect from humidity and light[4] |

Factors Influencing Degradation

Several environmental factors can contribute to the degradation of this compound, potentially compromising its potency and leading to the formation of impurities.

-

pH: The stability of this compound is pH-dependent. It is most stable in a slightly acidic to neutral pH range of 4.5 to 7.0.[3] Extreme pH conditions, both highly acidic and alkaline, can lead to its degradation.[3]

-

Temperature: While exhibiting good thermal stability under moderate conditions, this compound can degrade when exposed to high temperatures for extended periods.[3] Long-term storage at room temperature is not recommended for liquid formulations.[3] Repeated freeze-thaw cycles can also negatively impact its stability.[3]

-

Humidity: High humidity can lead to moisture absorption, particularly in solid forms like tablets, which may cause degradation or mold growth. A relative humidity below 60% is recommended for storage.[4]

-

Light: Prolonged exposure to sunlight or artificial light can induce photodegradation, potentially altering the chemical structure of the drug.[4]

Degradation Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific quantitative data from forced degradation studies on this compound are not extensively available in the public domain, the primary degradation pathways for nucleoside analogs like this compound are hydrolysis and oxidation.

It is known that under stress conditions such as acid, base, and oxidation, degradation of this compound occurs.[3] However, detailed information on the percentage of degradation and the specific structures of the degradation products is limited.

Table 2: Summary of Anticipated Degradation Behavior under Forced Conditions

| Stress Condition | Expected Degradation Pathway | Potential Degradants |

| Acidic Hydrolysis | Cleavage of the glycosidic bond | Adenine base and the ribose sugar moiety |

| Alkaline Hydrolysis | Degradation of the purine ring | Various ring-opened products |

| Oxidation (e.g., H₂O₂) | Modification of the purine and ribose moieties | Oxidized derivatives |

| Thermal Degradation | Various decomposition pathways | To be determined |

| Photodegradation | Photochemical reactions | To be determined |

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 245 nm.

-

Injection Volume: 10-20 µL.

3. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Forced degradation samples are prepared by subjecting the stock solution to various stress conditions (see Protocol 2).

-

Prior to injection, samples should be filtered through a 0.45 µm syringe filter.

4. Method Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the solid drug or a solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

3. Analysis:

-

Analyze the stressed samples at various time points using the validated stability-indicating HPLC method (Protocol 1).

-

Determine the percentage of degradation of this compound and identify any degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

-

Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.

Mechanism of Action: Signaling Pathway

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: A typical workflow for stability testing of this compound.

Conclusion

This compound is a stable molecule in its solid form when stored under appropriate conditions. However, in solution and when exposed to environmental stresses such as extreme pH, high temperature, and light, it is susceptible to degradation. A thorough understanding of its stability profile is critical for the development of robust and effective pharmaceutical products. The use of validated stability-indicating analytical methods is essential for monitoring the purity and potency of this compound throughout its shelf life. Further research is warranted to fully characterize the degradation products of this compound and their potential biological activities.

References

- 1. Effect of this compound in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of this compound concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. This compound Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]

Methodological & Application

Application Notes and Protocols: GS-441524 for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-441524 is a small molecule nucleoside analog that serves as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5] It is the primary plasma metabolite of the prodrug Remdesivir.[6] As a direct-acting antiviral agent, this compound is a valuable tool for in vitro research against a variety of RNA viruses, most notably coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[2][3][6][7][8] Its mechanism involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides for incorporation into nascent viral RNA, causing delayed chain termination and halting viral replication.[1][6][9] These notes provide detailed protocols for the formulation and application of this compound in common in vitro research settings.

Product Information

| Property | Data | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][6][10][11]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | [6] |

| Molecular Formula | C₁₂H₁₃N₅O₄ | [6] |

| Molar Mass | 291.27 g/mol | [6] |

| Appearance | Pure and highly stable powder | [6] |

Formulation and Storage

Solubility

This compound exhibits pH-dependent aqueous solubility. It has low solubility in aqueous solutions at neutral pH (5.0-7.4) but is highly soluble at a pH below 2.[10][11] For in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent.

| Solvent | Concentration | Notes |

| DMSO | ≥ 50 mg/mL (171.67 mM) | Sonication may be required to fully dissolve the compound.[2] |

| Aqueous Buffers (pH 5.0-7.4) | 35–52 µg/mL | Low solubility.[7] |

| Simulated Gastric Fluid (pH 1.6) | > 1 mg/mL | High solubility.[7] |

Preparation of Stock Solutions

Protocol for 10 mM DMSO Stock Solution:

-

Weigh out a precise amount of this compound powder. For 1 mg of this compound (M.W. 291.27), you will need 343.3 µL of DMSO.

-

Add the appropriate volume of high-purity, sterile DMSO to the powder.

-

Vortex thoroughly to dissolve. If necessary, use a sonicated water bath for 5-20 minutes until the solution is clear.[6]

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

-

Powder: Store at -20°C for up to 3 years.

-

Stock Solution (in DMSO): Store at -80°C for up to 1 year.[2]

-

Working Dilutions: It is recommended to prepare fresh working dilutions in cell culture medium from the frozen stock solution for each experiment.

This compound is highly stable in vitro in various biological matrices, including liver microsomes, cytosols, and plasma from multiple species.[7][10]

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against several coronaviruses in different cell lines. The efficacy is typically measured by the half-maximal effective concentration (EC₅₀), while cellular toxicity is measured by the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, indicates the therapeutic window of the compound.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| FIPV | CRFK | ~1.0 | >100 | >100 | [8] |

| FIPV | CRFK | 0.78 | >100 | >128 | [12] |

| FIPV | CRFK | 1.6 | 260.0 | 165.5 | [13] |

| SARS-CoV-2 | Vero E6 | 1.86 | Not cytotoxic at tested concentrations | N/A | [7] |

CRFK: Crandell Rees Feline Kidney Cells; FIPV: Feline Infectious Peritonitis Virus; Vero E6: African green monkey kidney epithelial cells.

Experimental Protocols

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells (CC₅₀). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound DMSO stock solution (10 mM)

-

Appropriate cell line (e.g., CRFK, Vero E6)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.

-

Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol determines the concentration of this compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).

Materials:

-

This compound DMSO stock solution (10 mM)

-

Susceptible host cell line (e.g., CRFK for FIPV)

-

Virus stock with a known titer

-

Complete and low-serum (e.g., 2% FBS) culture medium

-

96-well flat-bottom plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Microplate reader or inverted microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol (5.1.1) and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in low-serum culture medium.

-

Infection: Remove the medium from the cells. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of ~0.01-0.1) to each well, except for the "cell control" wells. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, add 50 µL of the corresponding this compound dilutions to the infected wells. Also include "virus control" (infected, untreated) and "cell control" (uninfected, untreated) wells.

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until significant CPE is observed in the "virus control" wells.

-

CPE Visualization (Crystal Violet Staining):

-

Carefully wash the wells twice with PBS.

-

Fix the cells by adding 100 µL of 10% formalin for 30 minutes.

-

Remove the formalin and stain the cells with 50 µL of Crystal Violet solution for 15-20 minutes.

-

Gently wash the plate with water and let it air dry.

-

-

Readout: The viable, adherent cells will be stained purple. CPE is observed as a loss of staining. The plate can be read visually or by eluting the dye with methanol and measuring the absorbance at ~590 nm.

-

Data Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus control. Plot the inhibition percentage against the log of the this compound concentration and use non-linear regression to determine the EC₅₀ value.

Mechanism of Action and Experimental Workflows

Signaling Pathway: Intracellular Activation and Action

This compound enters the host cell and undergoes a three-step phosphorylation process, catalyzed by host cell kinases, to become its active triphosphate form, this compound-TP.[1][9][12] This active metabolite then acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]

Experimental Workflow: Cytotoxicity (CC₅₀) Determination

The workflow for determining the CC₅₀ involves seeding cells, treating them with a dilution series of the compound, incubating, and finally measuring cell viability.

Experimental Workflow: Antiviral Efficacy (EC₅₀) Determination

The workflow for determining the EC₅₀ involves seeding cells, infecting them with the virus, treating with the compound, and measuring the inhibition of virus-induced cell death.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Oral this compound derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase [frontiersin.org]